Methyl 2-(1-methylpiperidin-4-yl)acetate
Overview
Description
“Methyl 2-(1-methylpiperidin-4-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1-methylpiperidin-4-yl)acetate” consists of a piperidine ring attached to an acetate group . The molecular weight of this compound is 171.24 .
Chemical Reactions Analysis
Piperidones, including “Methyl 2-(1-methylpiperidin-4-yl)acetate”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They are synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Physical And Chemical Properties Analysis
“Methyl 2-(1-methylpiperidin-4-yl)acetate” is a liquid at room temperature . It has a flash point of 81.5°C and a boiling point of 210.2°C at 760 mmHg .
Scientific Research Applications
Organic Chemistry
- Methyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H17NO2 . It’s a liquid at room temperature and has a boiling point of 210.2°C at 760 mmHg .
- This compound is used in the synthesis of various piperidine derivatives, which are important synthetic fragments for designing drugs . The methods of synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmaceutical Applications
- Piperidine derivatives, including Methyl 2-(1-methylpiperidin-4-yl)acetate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
properties
IUPAC Name |
methyl 2-(1-methylpiperidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMUHLTSDBYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598717 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-methylpiperidin-4-yl)acetate | |
CAS RN |
95533-25-8 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(1-methylpiperidin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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